molecular formula C9H11BrO B1281342 1-Bromo-2-methoxy-3,5-dimethylbenzene CAS No. 65492-45-7

1-Bromo-2-methoxy-3,5-dimethylbenzene

Cat. No. B1281342
CAS RN: 65492-45-7
M. Wt: 215.09 g/mol
InChI Key: XTDWNQCHQQXPNK-UHFFFAOYSA-N
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Description

The compound "1-Bromo-2-methoxy-3,5-dimethylbenzene" is a brominated aromatic molecule with methoxy and methyl substituents on the benzene ring. It is structurally related to various compounds that have been synthesized and studied for their chemical properties and potential applications in different fields, such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of brominated aromatic compounds similar to "1-Bromo-2-methoxy-3,5-dimethylbenzene" involves various strategies. For instance, the synthesis of bromine-substituted fluorenes has been explored, where the presence of bromo groups affects the rotational barrier about the carbon bonds in the molecule . Additionally, the synthesis of lanthanide complexes with bromo-methoxybenzoic acid indicates the versatility of brominated aromatic compounds in forming complex structures . The efficient synthesis of brominated pyridine derivatives also demonstrates the regioselective bromination and subsequent reactions that can be applied to synthesize structurally related compounds . Moreover, the bromination of dimethoxy-dimethylbenzene has been studied, yielding various bromination products and demonstrating the potential for further functionalization .

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the crystal structure of a bromomethylated dimethoxy-methylbenzene derivative has been determined, revealing insights into the molecular conformation and potential for further reactions . The crystal structures of other related compounds, such as methyl 3,5-dimethylbenzoate and chloro-dimethoxy-dimethylbenzenes, have also been elucidated, showing different orientations of substituents and their impact on the overall molecular geometry .

Chemical Reactions Analysis

Brominated aromatic compounds like "1-Bromo-2-methoxy-3,5-dimethylbenzene" can undergo various chemical reactions. The presence of bromine atoms makes these compounds suitable for further functionalization through nucleophilic substitution reactions. For instance, the successive bromination of benzylidenefluorenes has been investigated, highlighting the reactivity of such compounds towards electrophilic bromine . Additionally, the synthesis of light-emitting monomers from brominated precursors demonstrates the potential of these compounds in the development of new materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The presence of bromine, methoxy, and methyl groups can affect properties such as boiling points, solubility, and reactivity. The thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo-methoxybenzoic acid have been studied, indicating the influence of the brominated ligand on the properties of the complex . The thermal analysis of such complexes provides valuable information about their stability and potential applications.

Scientific Research Applications

Chemical Structure and Properties

  • The compound is involved in radical bromination reactions. For instance, it's a major product of the radical bromination of 4-methoxy-1,2-dimethylbenzene. This process indicates potential weak intermolecular charge-transfer interactions involving bromine and oxygen atoms (X. Liu et al., 2001).

Industrial Processes and Synthesis

  • It is a key intermediate in the manufacturing of various chemical compounds. For example, an industrial process for scaling up the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in the production of SGLT2 inhibitors for diabetes therapy, involves a derivative of this compound (Yi Zhang et al., 2022).

Medicinal Chemistry and Pharmaceuticals

  • It is used as a precursor in the synthesis of pharmaceuticals. For instance, 2-Bromo-6-methoxynaphthalene, a derivative, serves as an intermediate in producing non-steroidal anti-inflammatory agents (Wei-Ming Xu & Hong-Qiang He, 2010).

Material Science and Liquid Crystals

  • Derivatives of this compound are used in the synthesis of liquid crystals. Their mesogenic properties, crucial for liquid crystal technology, are significantly influenced by the nature of the substituents on the phenyl ring in the molecule (B. Bertini et al., 2003).

Safety And Hazards

This compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-bromo-2-methoxy-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDWNQCHQQXPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497000
Record name 1-Bromo-2-methoxy-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-methoxy-3,5-dimethylbenzene

CAS RN

65492-45-7
Record name 1-Bromo-2-methoxy-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Németh, A Kormos, T Tóth, GT Balogh… - Monatshefte für Chemie …, 2015 - Springer
The synthesis of a new acridono-18-crown-6 ether type sensor has been carried out starting from commercially available and relatively cheap materials. The cation recognition ability of …
Number of citations: 12 link.springer.com
T Németh - 2017 - repozitorium.omikk.bme.hu
Molecular recognition is a generally occurring vital phenomenon in nature. Its action can be described as a selective discrimination process between two or more molecules through a …
Number of citations: 0 repozitorium.omikk.bme.hu

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